
9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone typically involves the reaction of 3,6-dimethylcarbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme can be represented as follows:
3,6-Dimethylcarbazole+Benzoyl chloridePyridine, Reflux(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone
Industrial Production Methods
In an industrial setting, the production of (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone has several applications in scientific research, including:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Sensors: Utilized in the development of chemical sensors for detecting specific analytes due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In organic electronics, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of devices like OLEDs. In pharmaceuticals, it may interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the final drug product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanol
- (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)amine
- (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)chloride
Uniqueness
(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone stands out due to its unique combination of carbazole and benzophenone moieties, which confer distinct electronic and structural properties. This makes it particularly suitable for applications in organic electronics and as an intermediate in complex chemical syntheses.
Eigenschaften
Molekularformel |
C27H21NO |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
[4-(3,6-dimethylcarbazol-9-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H21NO/c1-18-8-14-25-23(16-18)24-17-19(2)9-15-26(24)28(25)22-12-10-21(11-13-22)27(29)20-6-4-3-5-7-20/h3-17H,1-2H3 |
InChI-Schlüssel |
DTHWQUNYXAPAAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


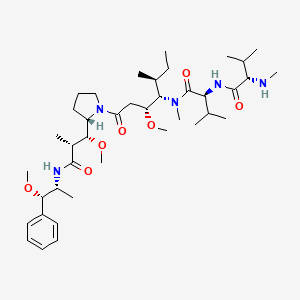

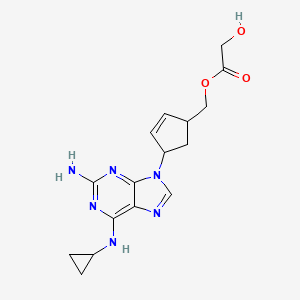
![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
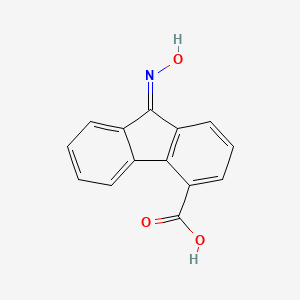
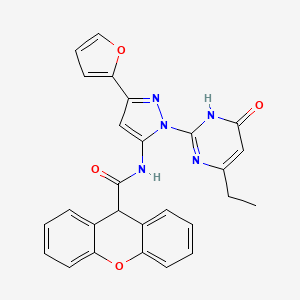
![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
acetic acid](/img/structure/B14121453.png)

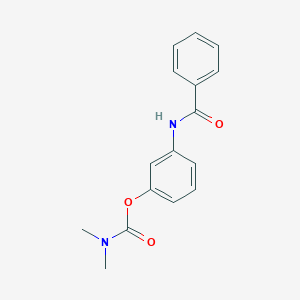
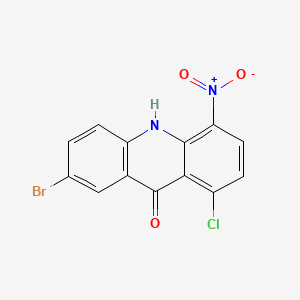

![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14121489.png)
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid](/img/structure/B14121496.png)
